molecular formula C6H11N B8803472 (Prop-2-yn-1-yl)(propyl)amine

(Prop-2-yn-1-yl)(propyl)amine

Cat. No.: B8803472
M. Wt: 97.16 g/mol
InChI Key: MDMPAKJUMKBYNQ-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)(propyl)amine (IUPAC name: N-prop-2-ynylpropan-1-amine) is a secondary aliphatic amine featuring a propyl (C3H7) group and a propargyl (prop-2-yn-1-yl, HC≡C-CH2) substituent bonded to the nitrogen atom. Its hydrochloride salt (CAS 53227-34-2) has a molecular formula of C6H12ClN and a molecular weight of 133.62 g/mol .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h1,7H,4-6H2,2H3

InChI Key

MDMPAKJUMKBYNQ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)(propyl)amine typically involves the reaction of propargyl bromide with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (Prop-2-yn-1-yl)(propyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Amines

Chain Length Variation: Propyl vs. Ethyl Linkers

The length of the alkyl chain significantly influences physicochemical and biological properties. Evidence from The Journal of Biological Chemistry highlights that ethyl and propyl linkers in amine-containing compounds exhibit comparable efficacy, with propyl chains sometimes offering superior performance in specific contexts. For example:

  • Ethyl linker : Compounds like (Prop-2-yn-1-yl)(ethyl)amine may exhibit faster diffusion due to reduced steric hindrance.
  • Propyl linker : (Prop-2-yn-1-yl)(propyl)amine benefits from enhanced lipophilicity, improving membrane permeability in biological systems .
Table 1: Chain Length Impact on Amine Properties
Property Ethyl Linker (e.g., (Prop-2-yn-1-yl)(ethyl)amine) Propyl Linker (Target Compound)
Molecular Weight ~105 g/mol (hypothetical) 133.62 g/mol (hydrochloride)
Lipophilicity (LogP) Lower Higher
Steric Hindrance Reduced Increased
Biological Efficacy Variable (e.g., higher in RS194B vs. RS194C) Context-dependent superiority

Substituent Effects: Propargyl vs. Allyl vs. Aromatic Groups

The propargyl group’s triple bond contrasts with the allyl group’s double bond and aromatic substituents, leading to distinct reactivity and applications:

  • Propargyl (HC≡C-CH2) : Enhances nucleophilicity and participates in click chemistry (e.g., Huisgen cycloaddition). The target compound’s propargyl group enables conjugation with azides, a feature absent in allyl analogs .
  • Allyl (CH2=CH-CH2) : Triallylamine (N,N-diallylprop-2-en-1-amine, CAS 102-70-5) is a tertiary amine with applications in polymer chemistry. Its lower electron deficiency compared to propargyl limits its utility in metal-catalyzed reactions .
  • Aromatic Substituents : Compounds like {[2-(benzyloxy)phenyl]methyl}(propyl)amine (CAS 1158292-98-8) exhibit π-π stacking interactions, enhancing DNA binding or CO2 adsorption capabilities. However, their bulkiness may reduce solubility .
Table 2: Substituent-Driven Reactivity Differences
Group Example Compound Key Reactivity/Application
Propargyl Target Compound Click chemistry, metal coordination
Allyl Triallylamine Polymer crosslinking, radical reactions
Aromatic {[2-(Benzyloxy)phenyl]methyl}(propyl)amine DNA intercalation, CO2 capture

Amine Classification: Primary vs. Secondary vs. Tertiary

The nitrogen’s substitution state critically impacts basicity and functionality:

  • Primary Amines (e.g., Propargylamine) : Higher nucleophilicity but lower steric protection, making them prone to oxidation. Used in peptide synthesis .
  • Secondary Amines (Target Compound) : Balanced nucleophilicity and steric hindrance. Ideal for stable intermediates in drug synthesis (e.g., acetylcholinesterase inhibitors) .
  • Tertiary Amines (e.g., Tripropylamine) : Low basicity but excellent CO2 adsorption in silica materials. Less reactive in alkylation reactions .
Table 3: Amine Classification Comparison
Type Example Basicity (pKa) Key Application
Primary Propargylamine ~10.6 Click chemistry precursors
Secondary Target Compound ~9.8 (estimated) Pharmaceutical intermediates
Tertiary Tripropylamine ~9.4 CO2 capture, surfactants

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